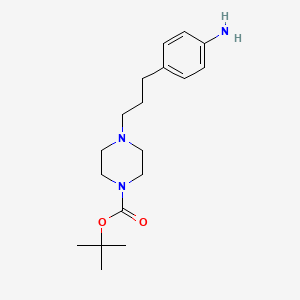
3-(5-Aminopyrimidin-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Aminopyrimidin-2-yl)benzoic acid is a heterocyclic compound that contains both a pyrimidine ring and a benzoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Aminopyrimidin-2-yl)benzoic acid typically involves the reaction of 2-aminopyrimidine with benzoic acid derivatives. One common method includes the use of coupling agents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane. The reaction is usually stirred overnight at a temperature of around 50°C to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often involve the use of readily available raw materials and optimized reaction conditions to achieve high yields and purity. The production process is typically scaled up from laboratory methods, ensuring consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-(5-Aminopyrimidin-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives
Aplicaciones Científicas De Investigación
3-(5-Aminopyrimidin-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(5-Aminopyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it disrupts the signaling pathways in bacteria, preventing them from forming biofilms and communicating effectively . This compound can also interact with enzymes such as acetylcholinesterase, inhibiting their activity and potentially providing therapeutic benefits .
Comparación Con Compuestos Similares
3-(2-Aminopyrimidin-5-yl)benzoic acid: Similar structure but with the amino group in a different position on the pyrimidine ring
Para-aminobenzoic acid derivatives: These compounds share the benzoic acid moiety but differ in the attached functional groups and their positions.
Uniqueness: 3-(5-Aminopyrimidin-2-yl)benzoic acid is unique due to its specific structural configuration, which allows it to interact with a variety of molecular targets and participate in diverse chemical reactions. Its dual functionality, combining the properties of both pyrimidine and benzoic acid, makes it a versatile compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C11H9N3O2 |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
3-(5-aminopyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C11H9N3O2/c12-9-5-13-10(14-6-9)7-2-1-3-8(4-7)11(15)16/h1-6H,12H2,(H,15,16) |
Clave InChI |
FJGNTZLHPNFKBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C2=NC=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid](/img/structure/B13880815.png)



![[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B13880831.png)



